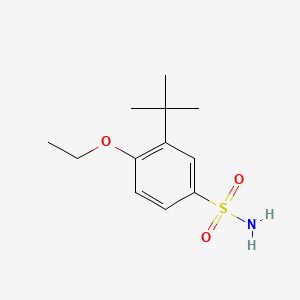

3-Tert-butyl-4-ethoxybenzenesulfonamide

Description

Properties

Molecular Formula |

C12H19NO3S |

|---|---|

Molecular Weight |

257.348 |

IUPAC Name |

3-tert-butyl-4-ethoxybenzenesulfonamide |

InChI |

InChI=1S/C12H19NO3S/c1-5-16-11-7-6-9(17(13,14)15)8-10(11)12(2,3)4/h6-8H,5H2,1-4H3,(H2,13,14,15) |

InChI Key |

ICZDQYBSJBTMMS-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 3-Tert-butyl-4-ethoxybenzenesulfonamide and Analogs

Key Observations:

Positional Isomerism: The tert-butyl group at the 3-position in the target compound (vs.

Functional Groups: The 4-ethoxy group improves hydrophilicity relative to non-ethoxy analogs like 4-tert-butylbenzenesulfonamide, which may enhance aqueous solubility for drug formulation .

Preparation Methods

Synthesis of 3-Tert-butyl-4-ethoxybenzene

The precursor 3-tert-butyl-4-ethoxybenzene is prepared via Friedel-Crafts alkylation and etherification :

-

Friedel-Crafts Alkylation :

-

Regioselectivity Control :

Sulfonation to 3-Tert-butyl-4-ethoxybenzenesulfonic Acid

Sulfonation introduces the sulfonic acid group using chlorosulfonic acid :

-

Conditions : 0°C, 2 h, stoichiometric excess of chlorosulfonic acid.

-

Yield : 85–90% (HPLC purity >95%).

-

Regioselectivity : Sulfonation occurs para to the tert-butyl group, driven by steric and electronic factors.

| Parameter | Optimal Value | Notes |

|---|---|---|

| Temperature | 0°C | Minimizes polysulfonation |

| Reaction Time | 2 h | Complete conversion via TLC |

| Acid Stoichiometry | 1.5 eq | Ensures monofunctionalization |

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to sulfonyl chloride using sulfuryl chloride (SO₂Cl₂) :

-

Conditions : SO₂Cl₂ (2.0 eq), DMF (0.1 eq), H₂SO₄ (0.05 eq), 40–50°C, 3 h.

-

Yield : 78–82% (isolated via vacuum distillation).

Mechanistic Insight :

Amination to Sulfonamide

The sulfonyl chloride reacts with ammonia to form the target sulfonamide:

-

Yield : 88–92% (recrystallized from ethanol).

| Parameter | Optimal Value | Notes |

|---|---|---|

| Solvent System | THF/H₂O | Enhances solubility of NH₃ |

| Temperature | 0°C → rt | Controls exothermic reaction |

| Stoichiometry | NH₃ (3.0 eq) | Ensures complete conversion |

Alternative Routes and Comparative Analysis

Direct Sulfonation-Chlorination-Amination

A one-pot method avoids isolating intermediates:

-

Sulfonation : Chlorosulfonic acid (1.2 eq), 0°C, 1 h.

-

Chlorination : SO₂Cl₂ (1.5 eq), 50°C, 2 h.

-

Amination : NH₄OH (28%), rt, 4 h.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

-

Sulfonation : 80°C, 10 min (yield: 88%).

-

Chlorination : 100°C, 5 min (yield: 85%).

Critical Challenges and Solutions

Regioselectivity in Sulfonation

Hydrolysis of Sulfonyl Chloride

-

Challenge : Moisture-induced hydrolysis during chlorination.

-

Mitigation : Strict anhydrous conditions (N₂ atmosphere, molecular sieves).

Analytical Validation

-

Purity : ≥99% (HPLC, C18 column, acetonitrile/water gradient).

-

Structural Confirmation :

Industrial Scalability and Environmental Impact

Q & A

Q. Key Considerations :

- Use anhydrous conditions during sulfonylation to minimize hydrolysis.

- Monitor reaction progress via TLC or LC-MS to detect byproducts like sulfonic acids .

Advanced: How do reaction parameters (e.g., solvent, temperature) influence regioselectivity and byproduct formation during synthesis?

Answer:

Regioselectivity is governed by steric and electronic effects of the tert-butyl and ethoxy groups. For example:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the sulfonyl chloride, reducing side reactions like oxidation .

- Temperature : Elevated temperatures (>80°C) may accelerate hydrolysis of the sulfonamide intermediate, necessitating controlled heating .

- Catalysts : Lewis acids (e.g., AlCl₃) can direct substitution to the para position relative to bulky substituents .

Data Contradiction Example :

Conflicting reports on optimal reaction times (12–24 hours) suggest solvent-dependent kinetics. Systematic kinetic studies under varied conditions are recommended to resolve discrepancies .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., tert-butyl δ ~1.3 ppm, ethoxy δ ~1.4–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 300.15) and fragmentation patterns .

- HPLC-PDA : Assesses purity (>99%) and detects trace impurities like unreacted sulfonyl chloride .

Advanced: How can X-ray crystallography and computational modeling resolve conformational ambiguities in the sulfonamide group?

Answer:

- X-ray Crystallography : Determines bond angles and torsional strain between the sulfonamide and tert-butyl/ethoxy groups. For example, the sulfonamide’s S–N bond typically adopts a staggered conformation to minimize steric clash .

- DFT Calculations : Predict electronic effects (e.g., electron-withdrawing sulfonamide on aromatic ring reactivity) and validate experimental data .

Case Study :

A related compound, 4-acetyl-N-(piperidin-4-ylmethyl)benzenesulfonamide, showed a 5° deviation in calculated vs. experimental bond angles, highlighting the need for hybrid experimental-computational workflows .

Basic: What are the documented biological activities of sulfonamide derivatives, and how can they guide research on this compound?

Answer:

Sulfonamides are known for:

- Enzyme Inhibition : Carbonic anhydrase and matrix metalloproteinases via sulfonamide-Zn²⁺ interactions .

- Antimicrobial Activity : Structural analogs with ethoxy groups show enhanced biofilm penetration .

Methodological Tip :

Use competitive binding assays (e.g., fluorescence polarization) to quantify inhibition constants () and compare with known inhibitors like acetazolamide .

Advanced: How can kinetic studies elucidate degradation pathways under physiological conditions?

Answer:

- Hydrolysis Kinetics : Monitor sulfonamide stability in buffer solutions (pH 2–10) via UV-Vis or LC-MS. The ethoxy group may slow hydrolysis compared to methoxy analogs .

- Thermogravimetric Analysis (TGA) : Identifies thermal decomposition thresholds (>200°C for tert-butyl derivatives) .

Contradiction Alert :

Some studies report faster degradation in acidic media, while others note stability—likely due to crystallinity differences. Use powder XRD to correlate stability with solid-state packing .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .

Advanced: How to design experiments addressing contradictory reports on this compound’s solubility and bioavailability?

Answer:

- Solubility Screen : Test in co-solvents (e.g., PEG-400, DMSO) and simulate intestinal fluid (FaSSIF/FeSSIF).

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The tert-butyl group may enhance logP but reduce aqueous solubility .

Resolution Strategy :

Compare batch-to-batch crystallinity (via DSC) to identify polymorphic effects on bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.